5-Methyl-5-propyl-2-dioxanone-d3

LC-MS/MS Stable Isotope Labeling Internal Standard

5-Methyl-5-propyl-2-dioxanone-d3 is a deuterium-labeled analog of 5-methyl-5-propyl-2-dioxanone (Carisoprodol EP Impurity B), featuring three deuterium atoms incorporated at the methyl position. This isotopic substitution yields a molecular mass increase of +3.0 Da relative to the non-deuterated parent (MW 161.2 vs 158.2), enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of carisoprodol-related impurities.

Molecular Formula C8H14O3
Molecular Weight 161.215
CAS No. 1184973-36-1
Cat. No. B562260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-propyl-2-dioxanone-d3
CAS1184973-36-1
SynonymsCarbonic Acid 2-(Methyl-d3)-2-propyltrimethylene-d3 Ester;  NSC 65885-d3; 
Molecular FormulaC8H14O3
Molecular Weight161.215
Structural Identifiers
SMILESCCCC1(COC(=O)OC1)C
InChIInChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3/i2D3
InChIKeyQPAWSFWKAUAJKW-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5-propyl-2-dioxanone-d3 (CAS 1184973-36-1): Deuterated Internal Standard for Carisoprodol Impurity Quantification


5-Methyl-5-propyl-2-dioxanone-d3 is a deuterium-labeled analog of 5-methyl-5-propyl-2-dioxanone (Carisoprodol EP Impurity B), featuring three deuterium atoms incorporated at the methyl position . This isotopic substitution yields a molecular mass increase of +3.0 Da relative to the non-deuterated parent (MW 161.2 vs 158.2), enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of carisoprodol-related impurities [1]. The compound is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines, and it can be used as a reference standard with traceability to USP or EP standards [2].

Why Non-Deuterated Impurity B or Alternative Isotopologues Cannot Substitute for 5-Methyl-5-propyl-2-dioxanone-d3 in Regulated Analytical Workflows


In quantitative LC-MS/MS, substitution with the non-deuterated analog (CAS 7148-50-7) introduces co-elution and mass overlap, precluding its use as an internal standard due to identical m/z transitions. Alternative deuterated standards, such as carisoprodol-d7 or meprobamate-d7, differ structurally from the target analyte 5-methyl-5-propyl-2-dioxanone, potentially exhibiting divergent extraction recovery, ionization efficiency, and matrix effects that compromise accuracy [1]. Deuterated internal standards structurally identical to the analyte, such as 5-Methyl-5-propyl-2-dioxanone-d3, provide the closest match in physicochemical properties, ensuring that any systematic bias from sample preparation or ion source variability is uniformly applied to both analyte and internal standard, thereby preserving quantitation integrity [2].

Quantitative Differentiation of 5-Methyl-5-propyl-2-dioxanone-d3 vs. Non-Deuterated Impurity B and Other Internal Standards


Mass Shift and Isotopic Enrichment Enabling MS-Based Quantitation vs. Non-Deuterated Analog

5-Methyl-5-propyl-2-dioxanone-d3 exhibits a nominal mass increase of +3.0 Da relative to its non-deuterated counterpart (5-methyl-5-propyl-2-dioxanone, CAS 7148-50-7), corresponding to a molecular weight of 161.2 g/mol versus 158.2 g/mol . This mass shift ensures baseline separation of isotopic peaks in MS1 spectra, preventing cross-talk between analyte and internal standard channels. The compound is specified with isotopic purity of ≥95% atom D, minimizing interference from residual unlabeled material .

LC-MS/MS Stable Isotope Labeling Internal Standard

Improved Intra-Assay Precision with Deuterated Internal Standards in Carisoprodol Bioanalysis

In a comparative study quantifying carisoprodol and meprobamate in whole blood, the use of a deuterated internal standard (meprobamate-d7) resulted in intra-assay coefficients of variation (CV) of 1.0–2.3%, whereas a non-deuterated internal standard (benzylcarbamate) yielded CVs of 2.6–4.3% under identical GC-MS conditions [1]. This 2–3× improvement in precision is attributable to the deuterated internal standard's closer physicochemical similarity to the analyte, which minimizes differential effects during sample extraction and ionization.

Bioanalysis Method Validation Precision

Expanded Linear Dynamic Range Enabled by Deuterated Internal Standards in Forensic Toxicology

The same study demonstrated that using a deuterated internal standard (meprobamate-d7) extended the linear quantitative range for carisoprodol and meprobamate to 100 mg/L, whereas a non-deuterated internal standard (benzylcarbamate) limited the range to 0–20 mg/L and 0–40 mg/L, respectively [1]. This represents a 5-fold and 2.5-fold increase in upper limit of quantitation, respectively, without compromising lower limits of detection (0.2 mg/L for carisoprodol, 0.4 mg/L for meprobamate) [2].

Forensic Toxicology Linear Range LC-MS/MS

Regulatory-Compliant Characterization and Pharmacopeial Traceability for ANDA Submissions

5-Methyl-5-propyl-2-dioxanone-d3 is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines, and it can be provided with further traceability against USP or EP pharmacopeial standards upon request [1]. In contrast, non-certified impurity standards or generic isotopologues may lack such documentation, necessitating additional in-house qualification studies and delaying regulatory submissions. The compound is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of carisoprodol [2].

ANDA Method Validation Quality Control

Primary Application Scenarios for 5-Methyl-5-propyl-2-dioxanone-d3 in Pharmaceutical and Forensic Analysis


ANDA Method Validation and Quality Control for Carisoprodol Impurity Profiling

Use 5-Methyl-5-propyl-2-dioxanone-d3 as a deuterated internal standard in LC-MS/MS methods to quantify Carisoprodol EP Impurity B in active pharmaceutical ingredient (API) and finished dosage forms. The compound's regulatory-compliant characterization and USP/EP traceability support ANDA submissions [1], while its +3 Da mass shift enables interference-free quantitation in complex matrices .

Forensic Toxicology Quantitation of Carisoprodol and Meprobamate in Biological Matrices

Incorporate 5-Methyl-5-propyl-2-dioxanone-d3 as an internal standard for the analysis of carisoprodol and its metabolites in whole blood, plasma, or urine. Class-level evidence demonstrates that deuterated internal standards reduce intra-assay CV to ≤2.3% and extend linear range up to 100 mg/L [2], enabling accurate quantitation across the wide concentration ranges encountered in forensic casework.

Stability Studies and Forced Degradation Analysis of Carisoprodol Formulations

Apply 5-Methyl-5-propyl-2-dioxanone-d3 to monitor impurity B formation during ICH stability studies and forced degradation experiments. The deuterated internal standard compensates for matrix effects and ionization variability, ensuring that observed impurity levels reflect true chemical degradation rather than analytical artifacts [3].

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